molecular formula C10H10ClNO3S B1288228 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 140618-96-8

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B1288228
CAS No.: 140618-96-8
M. Wt: 259.71 g/mol
InChI Key: UUBUIICTYLAHAN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the reaction of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 6-position of the quinoline ring. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is in the field of anticancer research. Compounds derived from this scaffold have been identified as activators of pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer metabolism. A study reported that derivatives of this compound exhibited potent PKM2 activation, leading to reduced tumor growth in preclinical models .

Key Findings:

  • Activation of PKM2 can shift cancer cell metabolism from aerobic glycolysis to oxidative phosphorylation.
  • The compound demonstrated selective cytotoxicity against cancer cells compared to normal cells.

Analgesic Properties

Research has also indicated that derivatives of this compound possess analgesic properties. These compounds may act on pain pathways and have shown efficacy in pain relief models .

Synthetic Intermediate

The compound serves as an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its sulfonyl chloride functional group allows for further chemical modifications through nucleophilic substitution reactions. This versatility makes it a valuable building block in organic synthesis.

Applications in Synthesis:

  • Used to create sulfonamide derivatives which are known for their antibacterial properties.
  • Acts as a precursor for synthesizing complex heterocyclic compounds.

Case Studies and Research Findings

Study ReferenceApplicationFindings
AnticancerIdentified as a PKM2 activator; reduced tumor growth
AnalgesicExhibited pain relief in animal models
Various studiesOrganic SynthesisUtilized as an intermediate for developing sulfonamide antibiotics

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or alter protein function. The quinoline ring can also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Comparison: 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group at the 6-position, which imparts distinct reactivity and biological activity. In contrast, other similar compounds may have different functional groups at various positions, leading to variations in their chemical properties and applications .

Biological Activity

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Chemical Formula : C₉H₈ClNO₃S
  • Molecular Weight : 245.68 g/mol
  • CAS Number : 66657-42-9
  • Storage Conditions : Store under inert atmosphere at 2-8°C .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, certain derivatives have shown activity against human coronaviruses, including strains 229E and OC-43. The biological activity was assessed using multiple linear regression methods to analyze the structure-activity relationship (SAR) .

Antitumor Activity

The tetrahydroquinoline scaffold is associated with a variety of biological activities, particularly antitumor effects. A review indicated that structural modifications to this scaffold can enhance its efficacy against various cancer cell lines. The compounds derived from this scaffold have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anticonvulsant and Anti-inflammatory Effects

Research has also indicated that some tetrahydroquinoline derivatives possess anticonvulsant and anti-inflammatory properties. These activities are attributed to their ability to modulate neurotransmitter systems and inflammatory pathways, making them potential candidates for further pharmacological development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the tetrahydroquinoline ring significantly impact biological activity. For example:

CompoundSubstituentBiological Activity
A6-bromoEnhanced antitumor activity
B3-methylIncreased anticonvulsant effects
C4-fluoroPotent anti-inflammatory activity

This table summarizes how different substituents can alter the pharmacological profile of the base compound .

Study on Antiviral Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that specific modifications led to enhanced antiviral activity against coronavirus strains. The most effective compounds showed IC₅₀ values significantly lower than standard antiviral agents like chloroquine .

Antitumor Efficacy Assessment

In another study focusing on the antitumor properties of tetrahydroquinoline derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the nanomolar range, suggesting potent antitumor activity compared to existing chemotherapeutics .

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-12-9-4-3-8(16(11,14)15)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUIICTYLAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597205
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140618-96-8
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

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